(E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-24(22,11-9-15-6-2-1-3-7-15)19-16-12-18-20(13-16)14-17-8-4-5-10-23-17/h1-3,6-7,9,11-13,17,19H,4-5,8,10,14H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJHNSLMZHTMHC-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide, with the CAS number 2034886-27-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 347.4 g/mol. The compound features several functional groups including a phenyl ring, an ethene group, a pyrazole ring, a tetrahydropyran ring, and a sulfonamide group, which contribute to its biological activity .
2. Vasorelaxant Properties
The vasorelaxant effects of pyrazole derivatives have been explored, suggesting that they may act through the nitric oxide/cyclic GMP (NO/cGMP) pathway. This pathway is crucial for vascular relaxation and could be a mechanism through which this compound exerts its effects .
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Pro-inflammatory Mediators : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes which are responsible for the production of pro-inflammatory prostaglandins.
- Modulation of Ion Channels : Some studies suggest that these compounds can influence potassium channels, leading to vasodilation and reduced pain perception .
- Interaction with Nitric Oxide Pathways : The involvement of NO/cGMP signaling in mediating vasorelaxation has been documented in related compounds .
Case Studies
While direct case studies on this compound are sparse, the following findings from related pyrazole compounds provide insights into its potential applications:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide exhibit anticancer properties. Research has demonstrated that such compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in preclinical models. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Properties
Studies have highlighted the antimicrobial efficacy of related compounds against various bacterial strains, including resistant strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against MCF-7 breast cancer cells. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis, suggesting a potential pathway for drug development targeting breast cancer .
Case Study 2: Anti-inflammatory Mechanism
A study conducted at the Groningen Research Institute of Pharmacy investigated the anti-inflammatory effects of this compound in a murine model of colitis. The results showed a marked decrease in inflammatory cytokines and histopathological improvement in treated animals compared to controls, indicating its potential utility in inflammatory diseases .
Data Table: Summary of Applications
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring followed by sulfonamide coupling. Key steps include nucleophilic substitution to introduce the tetrahydro-2H-pyran-methyl group and a final Heck coupling or sulfonylation to attach the ethenesulfonamide moiety. Optimization techniques include microwave-assisted synthesis (reducing reaction time) and solvent-free conditions (improving eco-efficiency). Yield and purity are monitored via HPLC and NMR .
Q. How can researchers characterize the structural conformation of this compound, particularly the (E)-configuration of the ethenesulfonamide group?
- Methodology : Use X-ray crystallography for definitive confirmation of the (E)-stereochemistry and molecular packing. For solution-phase analysis, NOESY NMR can differentiate between (E) and (Z) configurations by observing spatial proximity of protons. Computational modeling (e.g., DFT) complements experimental data to predict stability and electronic properties .
Q. What spectroscopic techniques are most effective for purity assessment and functional group identification?
- Methodology :
- 1H/13C NMR : Assign peaks to protons on the pyrazole, tetrahydro-2H-pyran, and sulfonamide groups.
- FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C=C stretches (~1600 cm⁻¹).
- LC-MS : Confirm molecular weight and detect impurities via high-resolution mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based assays)?
- Methodology :
- Dose-Response Analysis : Test compound solubility and stability in assay buffers (e.g., DMSO precipitation).
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate direct binding to enzymes like carbonic anhydrase or kinases.
- Off-Target Screening : Employ proteome-wide profiling to identify confounding interactions .
Q. What strategies are recommended for improving the pharmacokinetic profile of this compound, particularly blood-brain barrier (BBB) penetration?
- Methodology :
- LogP Optimization : Modify substituents on the tetrahydro-2H-pyran or phenyl groups to balance lipophilicity (target LogP 2–3).
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance solubility and BBB transport.
- In Silico Prediction : Use tools like SwissADME to predict BBB permeability and metabolic stability .
Q. How can crystallographic data from SHELX refinements be leveraged to understand structure-activity relationships (SAR)?
- Methodology :
- Electron Density Maps : Analyze hydrogen bonding between the sulfonamide group and active-site residues (e.g., in carbonic anhydrase).
- Torsion Angle Analysis : Correlate the dihedral angle of the ethenesulfonamide group with bioactivity.
- SHELXL Refinement : Use disorder modeling for flexible regions (e.g., tetrahydro-2H-pyran ring) to improve resolution .
Q. What experimental designs are suitable for studying the compound’s reactivity in biological systems (e.g., metabolic pathways or covalent binding)?
- Methodology :
- Isotope Labeling : Incorporate 14C or 3H labels to track metabolic degradation via LC-MS/MS.
- Click Chemistry : Introduce alkyne handles for bioorthogonal tagging to identify protein targets.
- Reactive Oxygen Species (ROS) Assays : Use DCFH-DA probes to assess oxidative stress induction .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in IC50 values between enzymatic and cellular assays?
- Methodology :
- Membrane Permeability Testing : Use Caco-2 cell monolayers to evaluate passive diffusion.
- Efflux Pump Inhibition : Co-administer compounds with P-gp inhibitors (e.g., verapamil) to assess transporter effects.
- Intracellular Concentration Measurement : Apply LC-MS to quantify compound levels in lysates .
Q. What statistical approaches are recommended for optimizing reaction conditions during scale-up synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent, and catalyst interactions.
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., microwave power vs. yield).
- PAT (Process Analytical Technology) : Implement real-time FT-IR or Raman monitoring for quality control .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
